3-Hydroxykynurenine-O-beta-glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxykynurenine-O-beta-glucoside is a compound derived from tryptophan metabolism. It is primarily known for its role as a UV filter in the human lens, protecting the eye from UV-induced damage by acting as a physical quencher of excited state species generated by incident radiation . This compound is abundant in primates and is crucial for maintaining lens transparency and preventing cataract formation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

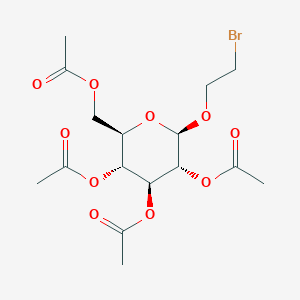

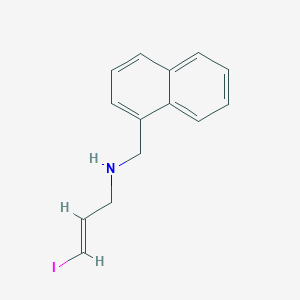

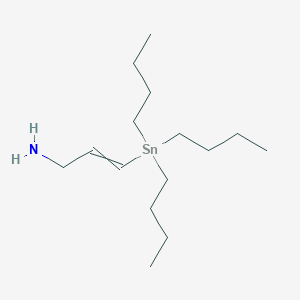

The synthesis of 3-Hydroxykynurenine-O-beta-glucoside involves the enzymatic conversion of kynurenine to 3-hydroxykynurenine, followed by glucosylation. The reaction conditions typically involve the use of liquid chromatography with tandem mass spectrometry (LC-MS/MS) to detect and quantify the compound . The total synthesis of this compound has been confirmed through various studies, ensuring its structural integrity and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily studied in a research context. the synthesis methods used in laboratories can be scaled up for industrial production, involving similar enzymatic and chemical processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxykynurenine-O-beta-glucoside undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form reactive intermediates.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur, particularly involving the glucoside moiety

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve physiological pH levels and controlled temperatures to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include deaminated forms of this compound, such as this compound yellow and 2-amino-3-hydroxyacetophenone O-beta-glucoside .

Wissenschaftliche Forschungsanwendungen

3-Hydroxykynurenine-O-beta-glucoside has several scientific research applications, including:

Chemistry: Used as a model compound to study UV filter mechanisms and photoprotection.

Biology: Studied for its role in protecting the human lens from UV damage and its involvement in tryptophan metabolism

Medicine: Investigated for its potential in preventing cataract formation and other UV-induced eye conditions

Wirkmechanismus

The mechanism of action of 3-Hydroxykynurenine-O-beta-glucoside involves its ability to absorb UV light and quench excited state species generated by incident radiation. This process prevents the formation of reactive oxygen species and protects the lens proteins from oxidation and cross-linking . The compound’s molecular targets include UV-induced excited state species and reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Kynurenine: Another tryptophan metabolite with UV-absorbing properties.

3-Hydroxykynurenine: A precursor to 3-Hydroxykynurenine-O-beta-glucoside with similar UV filter functions.

4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-beta-glucoside: A related compound with UV-protective properties

Uniqueness

This compound is unique due to its glucoside moiety, which enhances its solubility and stability in the lens. This feature allows it to effectively protect the lens from UV damage over extended periods .

Eigenschaften

IUPAC Name |

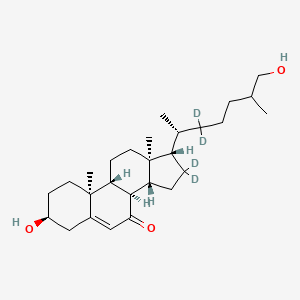

(3S,8R,9R,10S,13S,14R,17S)-16,16-dideuterio-17-[(2R)-3,3-dideuterio-7-hydroxy-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3/t17?,18-,20+,21+,22-,23-,25-,26-,27+/m1/s1/i7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNAJBFFWWMSEW-KKHBNMIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@H]2[C@@H]3[C@@H](CC[C@]2([C@@H]1[C@H](C)C([2H])([2H])CCC(C)CO)C)[C@@]4(CC[C@@H](CC4=CC3=O)O)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 3-Hydroxykynurenine-O-beta-glucoside (3-HKG) function as a UV filter in the primate lens?

A1: 3-HKG acts as a UV filter by absorbing light in the 295-400 nm range []. This range encompasses a significant portion of the UV spectrum that can reach the retina. By absorbing these harmful UV rays, 3-HKG protects the underlying retinal tissues from photodamage, which can contribute to age-related eye diseases.

Q2: Can you describe a method for synthesizing 3-HKG and a way to confirm its structure?

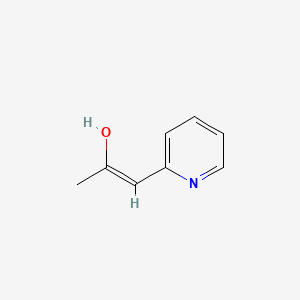

A2: A two-step synthesis of 3-HKG with improved yield compared to previous methods has been reported []. The presence of the beta-glycosidic linkage in the synthesized 3-HKG can be confirmed through an enzymatic assay using β-glucosidase. This enzyme selectively cleaves β-glycosidic bonds. The assay involves adding glucose oxidase to a solution of 3-HKG and β-glucosidase. If the synthesized compound indeed contains the β-glycosidic linkage, the enzyme will cleave glucose, which is then oxidized by glucose oxidase, producing hydrogen peroxide. The generated hydrogen peroxide then reacts with 3-hydroxykynurenine (a product of the enzymatic cleavage) to form xanthomattin and 4,6-dihydroxyquinolinequinone carboxylic acid, both of which absorb light in the 400-500 nm range, leading to a visible color change [].

Q3: Is there a relationship between 3-HKG and other fluorescent compounds in cataract formation?

A3: Research suggests a potential link between 3-HKG and other fluorescent substances in the development of cataracts, particularly brunescent cataracts []. While 3-HKG concentrations may not differ significantly between brunescent and non-brunescent cataractous lenses, other unidentified fluorescent substances, presumably β-glucosides, have been found at significantly higher concentrations in brunescent cataractous lenses []. This suggests that these unidentified compounds, potentially related to 3-HKG through their β-glucoside structure, could play a role in the coloration of human lens nuclei observed in brunescent cataracts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)